![molecular formula C16H23FN2O3S B4461953 N-[3-(4-fluorophenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4461953.png)
N-[3-(4-fluorophenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide
Overview
Description
N-[3-(4-fluorophenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as FPPP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. The purpose of
Mechanism of Action
The mechanism of action of N-[3-(4-fluorophenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide is not fully understood. However, it is believed to act as a potent agonist at the mu-opioid receptor, which is responsible for mediating the analgesic and anesthetic effects of opioids. N-[3-(4-fluorophenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has also been shown to have affinity for other opioid receptors, including the delta and kappa receptors.
Biochemical and Physiological Effects:
N-[3-(4-fluorophenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to produce potent analgesic and anesthetic effects in animal models. It has also been shown to produce sedation and respiratory depression, which are common side effects of opioid medications. N-[3-(4-fluorophenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has also been shown to have abuse potential, as it produces rewarding effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(4-fluorophenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide in lab experiments is its potent analgesic and anesthetic effects, which make it a useful tool for studying pain pathways and the mechanisms of action of opioids. However, N-[3-(4-fluorophenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide also has limitations, including its potential for abuse and its side effects, which may limit its usefulness in certain experimental settings.
Future Directions
There are several future directions for research on N-[3-(4-fluorophenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide. One area of interest is the development of novel pain medications based on the structure of N-[3-(4-fluorophenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide. Additionally, further research is needed to fully understand the mechanism of action of N-[3-(4-fluorophenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide and its potential for treating addiction to opioids and other drugs of abuse. Finally, more research is needed to fully understand the potential side effects and limitations of N-[3-(4-fluorophenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide for use in lab experiments.
Scientific Research Applications
N-[3-(4-fluorophenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have analgesic and anesthetic properties, making it a potential candidate for the development of novel pain medications. Additionally, N-[3-(4-fluorophenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been studied for its potential use in treating addiction to opioids and other drugs of abuse.
properties
IUPAC Name |
N-[3-(4-fluorophenyl)propyl]-1-methylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-23(21,22)19-11-8-14(9-12-19)16(20)18-10-2-3-13-4-6-15(17)7-5-13/h4-7,14H,2-3,8-12H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVJQRXUSSQJSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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